molecular formula C4H6N4O B1223030 4,5-Diaminopyrimidin-2-ol CAS No. 23899-73-2

4,5-Diaminopyrimidin-2-ol

Cat. No. B1223030
CAS RN: 23899-73-2
M. Wt: 126.12 g/mol
InChI Key: ZOAGFDYQEMSRDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-Diaminopyrimidin-2-ol and its derivatives can be achieved through various methods. One such method involves the use of Nano-CoCr2O4 Catalysts to promote the synthesis of Diamino Pyrimidine Oxide Derivatives . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .


Chemical Reactions Analysis

The chemical reactions involving 4,5-Diaminopyrimidin-2-ol can be complex and varied. For instance, one study discusses the use of voltammetry to measure coupled chemical reactions, enabling analysis of the conversion of the reaction as a function of time .

Future Directions

Future research directions could involve the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . Additionally, the development of new therapeutic agents with anticancer activities could be another potential direction .

properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGFDYQEMSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diaminopyrimidin-2-ol

CAS RN

23899-73-2
Record name 4,5-diamino-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Fitriani, DS Diningrat, AN Sari, NS Harahap… - Kalwedo …, 2023 - ojs3.unpatti.ac.id
Penelitian ini bertujuan untuk mengetahui potensi senyawa antivirus SARS-CoV-2 dari minyak esensial daun dan biji Jamblang (Syzygium cumini) beserta mekanisme antivirusnya …
Number of citations: 1 ojs3.unpatti.ac.id

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